
Sarafloxacin
Descripción general
Descripción
Sarafloxacin es un fármaco antibiótico quinolónico que fue desarrollado para uso veterinario. Pertenece a la clase de antibióticos de fluoroquinolonas, que son conocidos por su amplia actividad antibacteriana. This compound se usó principalmente para tratar infecciones bacterianas en aves de corral y otros animales. fue descontinuado por su fabricante, Abbott Laboratories, antes de recibir la aprobación para su uso en los Estados Unidos o Canadá .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sarafloxacin se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de la estructura central de quinolona. Un método común involucra la reacción del ácido 6-fluoro-1,4-dihidro-4-oxo-7-piperazin-1-ilquinolina-3-carboxílico con 4-fluoroanilina en condiciones específicas para producir this compound .
Métodos de producción industrial: La producción industrial de clorhidrato de this compound implica la preparación de un polvo soluble basado en la tecnología de dispersión sólida. Este método incluye la mezcla uniforme de clorhidrato de this compound con dextrosa anhidra y la realización de molienda de bolas en un molino de bolas planetario. Luego se agregan adyuvantes solubles para obtener el producto terminado .
Análisis De Reacciones Químicas
Tipos de reacciones: Sarafloxacin experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores comunes como el borohidruro de sodio.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como los derivados de this compound N-sustituidos de piperazinilo .
Aplicaciones Científicas De Investigación
Veterinary Medicine
Sarafloxacin is predominantly used in veterinary medicine to treat infections caused by Escherichia coli and other pathogens in poultry. Its effectiveness against avian colibacillosis has been documented through pharmacokinetic and pharmacodynamic studies.
Pharmacokinetics and Pharmacodynamics
A study conducted on Muscovy ducks evaluated the pharmacokinetics of this compound following intravenous and oral administration. Key findings included:
- Elimination Half-Life : Approximately 6.11 hours for intravenous and 8.21 hours for oral administration.
- Area Under the Curve (AUC) : Values were recorded at 8.57 μg·h/ml and 8.37 μg·h/ml for intravenous and oral routes, respectively.
- Protein Binding : this compound showed a mean plasma protein binding of 39.3% .
The study emphasized the importance of optimizing dosage regimens based on these pharmacokinetic parameters to enhance therapeutic efficacy against bacterial infections in poultry.
Growth Promotion in Animal Husbandry
This compound has also been explored as a growth promoter in livestock, particularly in Denmark, where its use has been linked to reducing the incidence of Campylobacter infections in pigs . The antibiotic's ability to promote growth while preventing disease highlights its dual role in veterinary applications.
Environmental Impact Studies
Research has indicated that residues of this compound can have significant environmental implications, particularly concerning aquatic ecosystems. A study assessed the oxidation effects caused by this compound residues on biological systems, revealing that it possesses considerable oxidizing power compared to other chemicals like chlorpyrifos . This finding underscores the need for careful management of antibiotic residues in agricultural runoff.
Analytical Methods for Detection
Advancements in analytical chemistry have facilitated the rapid detection of this compound in food products and environmental samples. For instance, a capillary electrophoresis method was developed for the quick determination of this compound and its metabolite difloxacin in beef samples . This method enhances food safety monitoring and ensures compliance with regulatory standards.
Resistance Patterns
The emergence of antibiotic resistance remains a critical concern associated with the use of fluoroquinolones like this compound. Studies have documented resistance patterns among bacterial isolates from livestock, emphasizing the necessity for ongoing surveillance and responsible usage practices to mitigate resistance development .
Case Study 1: Treatment of Colibacillosis
In a controlled experiment, Muscovy ducks infected with E. coli were administered this compound at a dosage of 10 mg/kg body weight. The results demonstrated significant reductions in bacterial loads, confirming its efficacy against colibacillosis when dosed appropriately based on pharmacokinetic modeling .
Case Study 2: Environmental Residue Analysis
An investigation into the presence of pharmaceutical contaminants revealed that while certain antibiotics were detected in aquatic environments, this compound was notably absent from several monitored sites, indicating effective management practices or low usage rates in some regions . This case highlights the importance of tracking antibiotic residues to prevent ecological disturbances.
Mecanismo De Acción
Sarafloxacin ejerce sus efectos antibacterianos inhibiendo la ADN girasa, una topoisomerasa bacteriana. La ADN girasa es esencial para controlar la topología del ADN y ayuda en la replicación, reparación, desactivación y transcripción del ADN. Al inhibir esta enzima, this compound evita que las bacterias repliquen y reparen su ADN, lo que lleva a la muerte de las células bacterianas .
Comparación Con Compuestos Similares
Sarafloxacin es parte de la clase de antibióticos de fluoroquinolona, que incluye otros compuestos como ciprofloxacina, enrofloxacina y esparfloxacina.
Comparación:
Ciprofloxacina: Similar a this compound, la ciprofloxacina inhibe la ADN girasa pero se usa más comúnmente en medicina humana.
Enrofloxacina: Usada principalmente en medicina veterinaria, la enrofloxacina tiene un espectro de actividad similar pero se usa más ampliamente que la this compound.
Esparfloxacina: Al igual que la this compound, la esparfloxacina inhibe la ADN girasa y se usa para tratar infecciones bacterianas respiratorias.
Unicidad: La singularidad de this compound radica en su aplicación específica en medicina veterinaria y su posible uso como agente de diagnóstico por imágenes cuando se etiqueta con tecnecio-99m .
Lista de compuestos similares:
- Ciprofloxacina
- Enrofloxacina
- Esparfloxacina
- Norfloxacina
- Levofloxacina
Actividad Biológica
Sarafloxacin is a fluoroquinolone antibiotic primarily used in veterinary medicine, particularly for treating infections such as colibacillosis in poultry. It exhibits significant antibacterial activity against a range of pathogens, including various strains of Escherichia coli and Salmonella. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effectiveness against resistant strains, and implications for veterinary medicine.
This compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By interfering with these processes, this compound effectively prevents bacterial cell division and growth.
In Vitro Activity
Research has demonstrated that this compound shows comparable efficacy to other fluoroquinolones like ciprofloxacin and enrofloxacin. In a study involving 823 bacterial strains, the minimum inhibitory concentration (MIC) for this compound was found to be less than or equal to 1-2 micrograms/mL for a majority of strains tested .
Bacterial Strain | MIC (μg/mL) | Susceptibility Criteria |
---|---|---|
E. coli | ≤ 0.06 | Susceptible |
Staphylococcus aureus | 0.06 - 0.25 | Susceptible |
Pseudomonas aeruginosa | 0.12 - 1 | Susceptible |
Efficacy Against Resistant Strains
A significant challenge in veterinary medicine is the emergence of antibiotic-resistant bacteria. Recent studies indicate that this compound maintains its effectiveness against certain drug-resistant strains of Salmonella. For instance, exogenous L-leucine has been shown to enhance the bactericidal effect of this compound on resistant strains by stimulating metabolic pathways that increase reactive oxygen species (ROS) production . This metabolic reprogramming can restore sensitivity to antibiotics in resistant bacteria.
Case Study: this compound and L-Leucine
In a controlled study, researchers found that the addition of L-leucine increased the killing effect of this compound on both susceptible and resistant Salmonella serotypes. The study utilized non-targeted metabolomics to analyze metabolic changes in resistant versus susceptible strains, revealing that L-leucine activation of the TCA cycle enhanced the bactericidal activity of this compound .
Pharmacokinetics and Residue Studies
Understanding the pharmacokinetics of this compound is crucial for ensuring its safe use in food-producing animals. Studies have shown that this compound is rapidly absorbed and distributed in animal tissues. A notable study on recovery rates from chicken and turkey muscles indicated an effective detection method for monitoring this compound residues, essential for food safety regulations .
Tissue Sample | Recovery Rate (%) |
---|---|
Chicken Muscle | 70 - 118 |
Turkey Muscle | 70 - 118 |
Propiedades
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBWNFJWIASRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-87-6 (hydrochloride) | |
Record name | Sarafloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048494 | |
Record name | Sarafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-99-8 | |
Record name | Sarafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarafloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sarafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SARAFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sarafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sarafloxacin?
A1: this compound, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , , ]
Q2: How does resistance to this compound develop in bacteria?
A2: Resistance to this compound can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing the drug's binding affinity. [, ]
Q3: Is there cross-resistance between this compound and other fluoroquinolones?
A3: Yes, cross-resistance can occur due to shared mechanisms of action and potential for similar resistance mutations. Continuous or excessive use of any fluoroquinolone can contribute to the development of resistance to others within this class. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: While not explicitly mentioned in the provided abstracts, the molecular formula of this compound hydrochloride is C20H17F2N3O3·HCl, and its molecular weight is 421.8 g/mol.
Q5: Are there studies exploring the structure-activity relationship (SAR) of this compound?
A5: Yes, researchers have investigated the SAR of this compound and related fluoroquinolones. Three-dimensional computer modeling, molecular mechanical, and quantum mechanical methods have been employed to understand how structural modifications affect antibody binding and cross-reactivity with other quinolones. [, ]
Q6: Have there been any pharmacokinetic studies comparing this compound to other quinolones?
A8: Yes, a comparative study in Atlantic salmon evaluated the pharmacokinetics of this compound alongside oxolinic acid, flumequine, and enrofloxacin. The study found differences in bioavailability, elimination half-life, and maximum plasma concentration among the four quinolones. []
Q7: How stable is this compound under different storage conditions?
A9: A study revealed that this compound hydrochloride in a three-component suspension experienced crystal growth at 40°C, leading to formulation inhomogeneity and assay inconsistencies. This highlights the importance of appropriate storage temperatures to maintain drug stability. []
Q8: What strategies have been explored to improve the solubility and bioavailability of this compound?
A10: Researchers have successfully developed this compound hydrochloride β-cyclodextrin inclusion complexes to enhance its solubility and stability. This formulation demonstrated a significant increase in both properties compared to the raw material. []
Q9: Are there slow-release formulations of this compound available?
A11: Yes, researchers have developed slow-release this compound hydrochloride microcapsules. These microcapsules aim to provide a sustained release of the drug, improving its efficacy and potentially reducing the frequency of administration. []
Q10: What bacterial infections has this compound been tested against in vitro?
A12: In vitro studies demonstrate this compound's effectiveness against various bacterial species, including Escherichia coli, Salmonella pullorum, Pasteurella multocida, Streptococcus equisilis, and different strains of Vibrio spp. and Aeromonas hydrophila. [, , , , , , ]
Q11: Has the efficacy of this compound been evaluated in animal models of infection?
A13: Several studies demonstrate the in vivo efficacy of this compound in treating bacterial infections in various animal models. For instance, it has shown efficacy against Edwardsiella ictaluri infection in channel catfish, experimentally induced Streptococcosis suum and Colibacillosis in pigs, and experimentally induced salmonellosis in chicks. [, , , ]
Q12: What is the acute toxicity profile of this compound in animal studies?
A15: Studies in mice indicate that this compound hydrochloride exhibits low acute toxicity, with an oral LD50 above 5000 mg/kg body weight. []
Q13: Have any mutagenicity or teratogenicity studies been conducted on this compound?
A16: Yes, studies in rats and mice found no evidence of mutagenicity or significant teratogenic effects at therapeutically relevant doses of this compound. []
Q14: Have any immunoassays been developed for this compound detection?
A18: Yes, both enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization immunoassays (FPIAs) have been developed for sensitive and specific detection of this compound. These methods offer advantages like high throughput and potential for on-site analysis. [, , ]
Q15: Are there established quality control measures for this compound production and use?
A19: While specific quality control measures are not detailed in the abstracts, regulatory bodies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) provide guidelines for the manufacturing and quality control of veterinary drugs, including this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.